molecular formula C20H19F2N5O2 B2639080 1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea CAS No. 1421583-46-1

1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea

Cat. No.: B2639080
CAS No.: 1421583-46-1
M. Wt: 399.402
InChI Key: YIRXIOPKBWFKJJ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Synthesis of the pyrrolidine ring: This step may involve the reaction of amines with suitable electrophiles.

    Coupling reactions: The final step often involves coupling the oxadiazole and pyrrolidine intermediates with the difluorophenyl urea moiety under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(1-(pyrrolidin-3-yl)urea): Lacks the oxadiazole moiety.

    1-(2,4-Difluorophenyl)-3-(1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea: Contains a methyl group instead of a phenyl group on the oxadiazole ring.

Uniqueness

1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is unique due to the presence of both the oxadiazole and pyrrolidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-14-6-7-17(16(22)10-14)24-20(28)23-15-8-9-27(11-15)12-18-25-19(29-26-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRXIOPKBWFKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=C(C=C(C=C2)F)F)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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